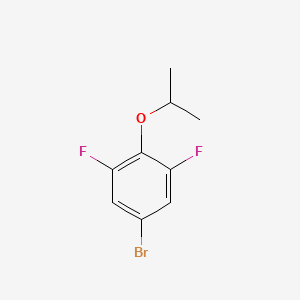

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,3-difluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEWMUWBTRMAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene structure and properties

An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Introduction

This compound is a halogenated aromatic ether that serves as a highly functionalized building block in modern organic synthesis. Its unique substitution pattern, featuring two fluorine atoms, a bromine atom, and an isopropoxy group, offers multiple reaction sites and imparts specific electronic and steric properties. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and materials science. The strategic placement of its functional groups makes it a valuable intermediate for introducing fluorinated moieties into complex target molecules, a common strategy for enhancing metabolic stability and bioavailability in pharmaceutical candidates.[1]

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The structural and naming conventions for this compound are outlined below.

Nomenclature and Identifiers

A summary of the key identifiers for this compound is provided in the table below for unambiguous reference.

| Identifier | Value |

| CAS Number | 1309933-98-9[2][3] |

| Molecular Formula | C₉H₉BrF₂O[2][3] |

| Molecular Weight | 251.07 g/mol [3] |

| IUPAC Name | This compound |

| SMILES | CC(C)OC1=C(F)C=C(Br)C=C1F[2] |

| InChI Key | BJEWMUWBTRMAJT-UHFFFAOYSA-N[4] |

Molecular Structure Diagram

The spatial arrangement of atoms and functional groups is critical to understanding the reactivity and physical properties of the molecule. The diagram below illustrates the core benzene ring substituted with two fluorine atoms ortho to the isopropoxy group, and a bromine atom para to the same group.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application conditions.

| Property | Value | Source |

| Physical Form | Solid (at 20°C) | [5] |

| Purity | Typically ≥95% - 97% | [3][4][5] |

| Density | ~1.5 g/cm³ | [5] |

| Refractive Index | ~1.49 | [5] |

| Storage | Sealed in a dry place at room temperature. Store long-term in a cool, dry place. | [3][5] |

Note: Specific melting and boiling points are not consistently reported in publicly available literature, suggesting the compound may be primarily characterized by its use in solution or as a solid intermediate.

Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted difluorobenzenes exist, a common and reliable method for preparing aryl ethers is the Williamson ether synthesis. This protocol involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Proposed Synthetic Workflow

The synthesis of this compound can be logically achieved by the O-alkylation of 5-bromo-2,6-difluorophenol with an isopropyl halide (e.g., 2-bromopropane).

Experimental Rationale (Self-Validating Protocol)

-

Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ~7-8 for fluorinated phenols) but is easily removed during workup. Stronger bases like sodium hydride (NaH) can also be used for faster reaction times but require anhydrous conditions.

-

Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is chosen to dissolve the ionic phenoxide intermediate and the alkyl halide, facilitating the Sₙ2 reaction.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting phenol.

-

Purification: The final product is expected to be moderately nonpolar. Purification via silica gel column chromatography using a gradient of ethyl acetate in hexanes would effectively separate the product from any unreacted starting material or byproducts. The structure of the purified product must then be validated via spectroscopic methods.

Spectroscopic Validation

Structural confirmation is paramount. The following are the expected spectroscopic signatures for this compound, which serve as a benchmark for experimental validation.

-

¹H NMR:

-

Isopropyl Protons: A septet around δ 4.5-4.8 ppm (1H, -OCH(CH₃)₂) and a doublet around δ 1.3-1.5 ppm (6H, -OCH(CH₃)₂).

-

Aromatic Protons: Two signals in the aromatic region (δ 6.8-7.5 ppm), each integrating to 1H. The signals will appear as complex multiplets (e.g., triplet of doublets) due to coupling with each other and with the adjacent fluorine atoms (³JH-F and ⁴JH-F).

-

-

¹⁹F NMR:

-

A single resonance is expected as both fluorine atoms are chemically equivalent. The signal will likely be a multiplet due to coupling with the aromatic protons.

-

-

¹³C NMR:

-

Approximately 6-7 unique carbon signals are expected, including those of the isopropoxy group and four distinct signals for the aromatic carbons due to symmetry. Carbons bonded to fluorine will show characteristic large C-F coupling constants.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak will exhibit a characteristic isotopic pattern for a monobrominated compound. Two peaks of nearly equal intensity will be observed at m/z = 250 (for ⁷⁹Br) and m/z = 252 (for ⁸¹Br).

-

Applications in Research and Drug Development

This molecule is not an end-product but a strategic intermediate. Its utility stems from its trifunctional nature.

-

Scaffold for Cross-Coupling: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the precise installation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[1]

-

Introduction of Fluorine: The difluoroisopropoxybenzene motif is a valuable pharmacophore. Fluorine atoms are known to improve key drug properties such as metabolic stability (by blocking sites of oxidation) and binding affinity (through favorable electronic interactions).[1]

-

Intermediate for Agrochemicals and Pharmaceuticals: The combination of lipophilicity from the isopropoxy group and metabolic stability from the fluorine atoms makes this scaffold attractive for developing new pesticides and drug candidates.[1]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classifications provide a clear guide to its potential hazards.

GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Source: AK Scientific[5]

Recommended Precautionary Measures

The following precautionary statements are associated with the handling of this compound.

| Precaution Type | Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: AK Scientific[5]

Handling Protocol:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear standard Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6]

-

Avoid inhalation of dust or vapors.[6]

-

In case of contact, follow the first-aid measures outlined in the response precautions.

Conclusion

This compound is a well-defined and synthetically versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, providing a reliable platform for building molecular complexity. For medicinal chemists and materials scientists, it represents a strategic tool for introducing the desirable properties of fluorine into next-generation molecules. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

-

Appchem. This compound | 1309933-98-9. [Link]

-

MySkinRecipes. 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene. [Link]

Sources

- 1. 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene [myskinrecipes.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound - CAS:1309933-98-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound [cymitquimica.com]

- 5. 1309933-98-9 this compound AKSci Z0053 [aksci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene (CAS 1309933-98-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene, CAS number 1309933-98-9. While this halogenated aromatic compound is primarily utilized as a synthetic intermediate in the development of novel pharmaceuticals and agrochemicals, a detailed, publicly available account of its direct application in the synthesis of a specific bioactive molecule remains elusive. This guide, therefore, focuses on its structural features, predicted reactivity, and its potential role in the synthesis of complex molecules, drawing parallels with similar fluorinated building blocks. The strategic incorporation of fluorine and an isopropoxy group suggests its utility in modulating the pharmacokinetic and pharmacodynamic properties of a parent molecule.

Introduction: The Strategic Role of Fluorinated Building Blocks in Bioactive Molecule Design

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal and agricultural chemistry for enhancing a range of desirable properties. Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a valuable building block in this context, offering a synthetically versatile scaffold for the incorporation of a difluorinated, isopropoxy-substituted phenyl ring.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1309933-98-9 | N/A |

| Molecular Formula | C₉H₉BrF₂O | [1] |

| Molecular Weight | 251.07 g/mol | [1] |

| Appearance | Solid (at 20°C) | N/A |

| Synonyms | 5-Bromo-1,3-difluoro-2-isopropoxybenzene | [2] |

Chemical Structure and Reactivity

The chemical structure of this compound is key to its utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

The molecule possesses several key features that dictate its reactivity:

-

Bromine Atom: The bromine atom at the 5-position is the primary site for synthetic modification. It is an excellent leaving group in various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions.[3] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the connection of this fluorinated phenyl moiety to other parts of a target molecule.

-

Fluorine Atoms: The two fluorine atoms at the 1- and 3-positions are strong electron-withdrawing groups. Their presence significantly influences the electronic properties of the benzene ring, which can affect the reactivity of the bromine atom and the overall properties of the final molecule. For instance, the increased electronegativity can alter the regioselectivity in substitution reactions.[3]

-

Isopropoxy Group: The isopropoxy group at the 2-position is an electron-donating group. Its steric bulk can influence the approach of reagents to the adjacent fluorine and the oxygen atom. This group also impacts the solubility of the molecule and its derivatives. It has been noted that the electron-donating nature of the isopropoxy group can hinder Suzuki coupling reactions, potentially requiring specialized catalysts or harsher reaction conditions.[3]

Potential Applications in Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

A likely application of this compound is in Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters. This would allow for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Caption: Proposed Suzuki-Miyaura reaction workflow.

Experimental Protocol (General):

-

To a solution of this compound (1 equivalent) and a suitable boronic acid (1.1-1.5 equivalents) in a degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours, or until reaction completion is observed by TLC or LC-MS.

-

Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices: The choice of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The steric hindrance and electronic properties of the isopropoxy group may necessitate the use of bulky phosphine ligands on the palladium catalyst to facilitate oxidative addition and reductive elimination steps. The choice of base is also important for the transmetalation step.

Potential Impact on Drug Discovery and Development

The incorporation of the 5-bromo-1,3-difluoro-2-(propan-2-yloxy)phenyl moiety into a drug candidate could have several beneficial effects:

-

Metabolic Stability: The presence of two fluorine atoms on the aromatic ring can block sites of metabolic oxidation by cytochrome P450 enzymes, potentially increasing the half-life of the drug.

-

Lipophilicity and Permeability: The combination of the lipophilic isopropoxy group and the polar fluorine atoms can modulate the overall lipophilicity of the molecule, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, which can enhance the binding affinity and potency of the drug.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its unique combination of a reactive bromine atom and modulating fluorine and isopropoxy groups makes it a valuable tool for the synthesis of complex, biologically active molecules. While specific, published applications are currently limited, the principles of synthetic organic chemistry and medicinal chemistry strongly support its utility as a building block for the next generation of drugs and crop protection agents. Further research and publication of its use in specific synthetic campaigns will undoubtedly provide a more detailed understanding of its full potential.

References

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

EON Biotech. (n.d.). Uncategorized – Page 1597. Retrieved from [Link]

-

ACCELA ChemBio Inc. (n.d.). 503615-07-4,Ethyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl). Retrieved from [Link]

Sources

Synthesis pathway for 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Introduction

This compound is a highly functionalized aromatic compound with significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, while the bromo-substituent provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The isopropoxy group modulates the molecule's lipophilicity and electronic properties.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this valuable compound, focusing on a robust and regiochemically controlled strategy.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively approached through a two-step sequence starting from the commercially available precursor, 2,6-difluorophenol. The core of this strategy lies in controlling the regioselectivity of the bromination reaction by leveraging the powerful directing effect of the phenolic hydroxyl group before introducing the isopropoxy moiety.

The chosen pathway is as follows:

-

Regioselective Bromination: Electrophilic bromination of 2,6-difluorophenol to selectively install a bromine atom at the C4 position, yielding 4-Bromo-2,6-difluorophenol.

-

Williamson Ether Synthesis: Formation of the target ether by reacting the synthesized bromophenol with an isopropyl electrophile under basic conditions.

This strategy avoids the challenge of attempting to brominate the 1,3-difluoro-2-isopropoxybenzene intermediate, where the strong ortho-, para- directing nature of the isopropoxy group would unfavorably direct the bromine to the C4 or C6 positions, rather than the desired C5 position.

Caption: Overall two-step synthetic workflow.

Part 1: Regioselective Bromination of 2,6-Difluorophenol

Scientific Rationale

The initial step involves an electrophilic aromatic substitution reaction. The key to achieving the desired regiochemistry is the powerful activating and ortho-, para- directing effect of the hydroxyl group on the phenol ring. While the fluorine atoms are deactivating, they also exhibit ortho-, para- directing effects. The cumulative electronic influence strongly favors substitution at the C4 position (para to the hydroxyl group), which is sterically unhindered. Using a mild brominating agent like N-Bromosuccinimide (NBS) provides excellent control and selectivity, minimizing the formation of poly-brominated byproducts.[2]

Experimental Protocol

Reaction: 2,6-Difluorophenol + NBS → 4-Bromo-2,6-difluorophenol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-difluorophenol (1.0 eq). Dissolve the phenol in a suitable solvent such as acetonitrile (approx. 5-10 mL per gram of phenol).

-

Reagent Addition: In a single portion, add N-Bromosuccinimide (NBS, 1.05 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2x) and saturated sodium chloride (brine) solution (1x).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude 4-Bromo-2,6-difluorophenol can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the product as a white to off-white solid.

Part 2: Synthesis of this compound

Scientific Rationale

This transformation is achieved via the classic Williamson ether synthesis, a robust and widely used method for forming ether linkages.[3][4][5] The reaction proceeds via an SN2 mechanism. First, a strong, non-nucleophilic base deprotonates the acidic phenolic hydroxyl group of 4-Bromo-2,6-difluorophenol to form a highly nucleophilic phenoxide ion.[3] This phenoxide then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide leaving group to form the desired ether product. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base while leaving the phenoxide nucleophile highly reactive.

A Note on IUPAC Nomenclature: It is critical to recognize that upon etherification, the principal functional group for naming changes from phenol to benzene. According to IUPAC rules, the substituents are numbered to give the lowest possible locants. This results in the isopropoxy group being at C2, the fluorines at C1 and C3, and the bromine, which was at C4 on the phenol precursor, now being at the C5 position of the final product.

Caption: IUPAC numbering change from precursor to product.

Experimental Protocol

Reaction: 4-Bromo-2,6-difluorophenol + 2-Bromopropane → this compound

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (2x) to remove the mineral oil and suspend it in anhydrous DMF.

-

Phenol Addition: Cool the NaH suspension to 0 °C using an ice bath. Add a solution of 4-Bromo-2,6-difluorophenol (1.0 eq) in anhydrous DMF dropwise via a syringe or dropping funnel.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease, indicating the complete formation of the sodium phenoxide salt.

-

Alkylating Agent Addition: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup:

-

Upon completion, cautiously quench the reaction by slowly adding it to a beaker of ice-cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound as a colorless oil or low-melting solid.

Data Summary

Table 1: Reagent and Condition Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Time |

| 1 | 2,6-Difluorophenol | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 2-4 h |

| 2 | 4-Bromo-2,6-difluorophenol | Sodium Hydride (NaH), 2-Bromopropane | DMF | 0 °C to RT | 12-18 h |

Table 2: Product Characterization

| Compound | Molecular Formula | Molecular Weight | Expected Appearance |

| 4-Bromo-2,6-difluorophenol | C₆H₃BrF₂O | 209.99 | White/off-white solid |

| This compound | C₉H₉BrF₂O | 251.07 | Colorless oil |

Conclusion

The synthesis of this compound is reliably achieved through a strategic two-step process commencing with 2,6-difluorophenol. This pathway ensures high regiochemical control during the critical bromination step by capitalizing on the directing effects of the phenolic hydroxyl group. The subsequent Williamson ether synthesis is a high-yielding and robust method for installing the final isopropoxy side chain. This detailed guide provides researchers and drug development professionals with a practical and scientifically sound methodology for accessing this valuable chemical intermediate.

References

-

LookChem. 1,5-DIBROMO-2,4-DIFLUOROBENZENE. Available at: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

-

Vershilova, S.V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

University of Missouri-St. Louis. The Williamson Ether Synthesis. Available at: [Link]

-

MySkinRecipes. 5-Bromo-1,3-difluoro-2-isopropoxybenzene. Available at: [Link]

- Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

-

Faluck International PVT LTD. SPECIALITY BROMO FLURO DERIVATIVES. Available at: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

-

Appchem. This compound. Available at: [Link]

-

PubChem - NIH. 5-Bromo-1,3-difluoro-2-(propan-2-yl)benZene. Available at: [Link]

- Google Patents. US5504264A - Process for preparing 1,3-difluorobenzene.

-

Reck, E., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics. Available at: [Link]

- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.

- Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

- Google Patents. Synthesis of 2,3-difluoro-6-nitro-{[(R)-2-(tetrahydropyran-2-yl)oxypropyl]oxy}benzene.

-

Oakwood Chemical. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. Available at: [Link]

-

PubChem. 1-Bromo-2,3-difluoro-4-isopropoxybenzene. Available at: [Link]

- Google Patents. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene.

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

Organic Syntheses. SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING. Available at: [Link]

- Google Patents. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene.

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene, a key intermediate in the development of advanced pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the requisite starting materials, reaction mechanisms, and step-by-step experimental protocols. The narrative emphasizes the chemical logic underpinning the synthetic strategy, ensuring both scientific rigor and practical applicability. All claims and protocols are substantiated with citations to authoritative sources.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms, a bromine atom, and an isopropoxy group on the benzene ring offers multiple points for further chemical modification, making it a valuable building block for complex molecular architectures.

The most logical and convergent synthetic approach to this target molecule involves a two-step sequence, beginning with a commercially available difluorinated precursor. This strategy is outlined below:

-

Step 1: O-Isopropylation via Williamson Ether Synthesis. The synthesis commences with the etherification of a suitable difluorophenol. This reaction introduces the propan-2-yloxy (isopropoxy) moiety.

-

Step 2: Regioselective Electrophilic Bromination. The subsequent step involves the introduction of a bromine atom onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

This guide will now delve into the specifics of each of these synthetic steps, providing detailed protocols and mechanistic insights.

Recommended Synthetic Pathway

The recommended pathway for the synthesis of this compound is depicted in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 1,3-Difluoro-2-(propan-2-yloxy)benzene

The initial step in the synthesis is the O-alkylation of 2,4-difluorophenol with an appropriate isopropyl halide. The Williamson ether synthesis is the most suitable method for this transformation.[1][2] This reaction proceeds via an SN2 mechanism, where the phenoxide, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of the isopropyl halide.

2.1.1. Causality of Experimental Choices

-

Choice of Phenol: 2,4-Difluorophenol is a readily available and logical starting material.[3][4] Its phenolic proton is sufficiently acidic to be deprotonated by a moderately strong base.

-

Choice of Alkylating Agent: 2-Bromopropane or 2-iodopropane are suitable isopropyl sources. While 2-iodopropane is more reactive, 2-bromopropane is often more cost-effective.

-

Choice of Base and Solvent: A variety of bases can be employed, with potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) being a common and effective choice for this type of reaction.[5] Alternatively, a stronger base such as sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF) can be used to ensure complete deprotonation of the phenol.[5]

2.1.2. Proposed Experimental Protocol

-

To a stirred solution of 2,4-difluorophenol (1.0 eq.) in anhydrous acetonitrile (10-15 mL per gram of phenol) is added potassium carbonate (2.0 eq.).

-

2-Bromopropane (1.2 eq.) is then added to the suspension.

-

The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford 1,3-difluoro-2-(propan-2-yloxy)benzene.

2.1.3. Mechanistic Diagram

Caption: Mechanism of the Williamson ether synthesis for O-isopropylation.

Step 2: Synthesis of this compound

The second and final step is the regioselective bromination of the intermediate, 1,3-difluoro-2-(propan-2-yloxy)benzene. This is an electrophilic aromatic substitution reaction.

2.2.1. Regioselectivity and Rationale

The directing effects of the substituents on the aromatic ring are paramount in determining the position of bromination.

-

Fluorine atoms (at C1 and C3): Halogens are ortho-, para-directing but deactivating substituents.

-

Isopropoxy group (at C2): Alkoxy groups are strongly activating and ortho-, para-directing.

The powerful activating and para-directing effect of the isopropoxy group will dominate, directing the incoming electrophile (Br+) to the position para to it, which is the C5 position. The ortho positions to the isopropoxy group (C1 and C3) are already substituted with fluorine. Therefore, the bromination is expected to be highly regioselective, yielding the desired 5-bromo isomer as the major product.[6][7]

2.2.2. Proposed Experimental Protocol

-

1,3-Difluoro-2-(propan-2-yloxy)benzene (1.0 eq.) is dissolved in a suitable solvent such as chloroform, carbon tetrachloride, or acetic acid.

-

N-Bromosuccinimide (NBS) (1.05 eq.) is added in portions to the solution at room temperature. The reaction can be initiated by the addition of a catalytic amount of a radical initiator like AIBN or by photochemical means if a radical mechanism is favored, though an ionic mechanism is also plausible.[8]

-

The reaction mixture is stirred at room temperature or gently heated (40-50 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

After the reaction is complete, the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

2.2.3. Mechanistic Diagram

Caption: Mechanism of electrophilic aromatic bromination.

Data Summary

The following table summarizes the key reactants and proposed reaction conditions for the synthesis of this compound.

| Step | Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Solvent | Temperature | Typical Yield |

| 1. O-Isopropylation | 2,4-Difluorophenol | 2-Bromopropane | K₂CO₃ or NaH | Acetonitrile or THF | Reflux (ACN) or 0°C to RT (THF) | 80-95% |

| 2. Bromination | 1,3-Difluoro-2-(propan-2-yloxy)benzene | N-Bromosuccinimide (NBS) | (Optional: AIBN) | Chloroform or Acetic Acid | Room Temp to 50°C | 70-90% |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving a Williamson ether synthesis followed by a regioselective electrophilic bromination. The choice of commercially available 2,4-difluorophenol as a starting material provides an efficient entry point to the desired scaffold. The strong directing effect of the isopropoxy group ensures high regioselectivity in the final bromination step. The protocols outlined in this guide are based on well-established and robust chemical transformations, offering a high probability of success for researchers in the field.

References

-

PrepChem. (n.d.). Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

Griffith, E. A., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(32), 17353-17366. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

ResearchGate. (2017, January 13). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions? Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. Retrieved from [Link]

- Google Patents. (n.d.). Alkylation catalyst and method for making alkylated phenols.

- Google Patents. (n.d.). Process for preparing 1,3-difluorobenzene.

-

ResearchGate. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of o-isopropyl phenol.

-

PubChem. (n.d.). 2,4-Difluorophenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

University of St Andrews Research Portal. (2016). Regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and conversion into sulfur-functionalised benzoquinones. Retrieved from [Link]

-

YouTube. (2019, January 10). Preparation of Haloarenes - Halogen Derivatives of Alkane - Chemistry Class 12. Retrieved from [Link]

-

YouTube. (2017, December 23). Synthesis and Retrosynthesis of Benzene Derivatives Using Diazonium Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly Fluorescent Conjugated Copolymers Constructed by Alternating Heterocyclic Diazoles and Alkoxy Benzene. Retrieved from [Link]

-

ResearchGate. (2025, December 2). Regioselective Formation of Naphtho[2,1-b]selenophenes via Cascade Cyclization of 1,3-Diynylpropargyl Alcohols Promoted by Iron(III) Chloride and Diorganyl Diselenides. Retrieved from [https://www.researchgate.net/publication/356598335_Regioselective_Formation_of_Naphtho21-b selenophenes_via_Cascade_Cyclization_of_13-Diynylpropargyl_Alcohols_Promoted_by_IronIII_Chloride_and_Diorganyl_Diselenides]([Link] selenophenes_via_Cascade_Cyclization_of_13-Diynylpropargyl_Alcohols_Promoted_by_IronIII_Chloride_and_Diorganyl_Diselenides)

-

Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]

-

RSC Advances. (n.d.). Selective Synthesis of Propofol (2, 6-Diisopropylphenol) an Intravenous. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.

Sources

- 1. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene [oakwoodchemical.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CA2103303A1 - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]

- 6. labproinc.com [labproinc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Reactivity and stability of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and stability of this compound. This highly functionalized aromatic compound serves as a versatile building block in modern organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. By examining the electronic and steric influences of its constituent functional groups—a bromine atom, two fluorine atoms, and an isopropoxy group—this guide offers predictive insights into its behavior in various chemical transformations. Key areas of discussion include electrophilic and nucleophilic aromatic substitution, metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. Furthermore, this document outlines best practices for the safe handling, storage, and disposal of this compound, ensuring its effective and secure utilization in a laboratory setting.

Introduction: A Molecule of Strategic Importance

This compound, with CAS Number 1309933-98-9, is a substituted aromatic compound of significant interest in synthetic chemistry.[1][2] Its unique arrangement of substituents on the benzene ring imparts a nuanced reactivity profile, making it a valuable intermediate for introducing complex functionalities into target molecules. The presence of a bromine atom provides a handle for cross-coupling reactions, while the fluorine atoms and the isopropoxy group modulate the electronic and steric properties of the aromatic ring, influencing regioselectivity and reaction rates.[2][3] Understanding the interplay of these functional groups is paramount for its strategic application in the synthesis of biologically active compounds, where properties like metabolic stability and bioavailability can be fine-tuned by the presence of fluorine atoms.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its practical application in the laboratory, informing decisions on solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 1309933-98-9 | [1] |

| Molecular Formula | C₉H₉BrF₂O | [1] |

| Molecular Weight | 251.07 g/mol | [2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |

| Purity | Typically ≥97% | [2] |

Core Reactivity Profile: A Synthesis of Electronic and Steric Effects

The reactivity of this compound is dictated by the electronic and steric contributions of its substituents. The interplay of these effects governs the molecule's behavior in a range of chemical transformations.

Electronic Landscape of the Aromatic Ring

The isopropoxy group is an electron-donating group (EDG) through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect).[4] Conversely, the fluorine and bromine atoms are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect).[4] For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[4] However, the resonance effect still directs incoming electrophiles to the ortho and para positions.[4] The two fluorine atoms significantly lower the electron density of the ring, making it more susceptible to nucleophilic attack.

The following diagram illustrates the primary electronic influences on the aromatic ring:

Caption: Electronic effects of substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNA r)

The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA r).[5][6] While the bromine atom could also act as a leaving group, the carbon-fluorine bond is often more readily cleaved in SNA r reactions, particularly when activated by other electron-withdrawing groups. However, the position of the fluorine atoms relative to each other and the bulky isopropoxy group will influence the regioselectivity of such reactions. It is likely that a strong nucleophile would preferentially attack the carbon bearing a fluorine atom, though harsh conditions might be required.

Metal-Halogen Exchange and Directed ortho-Metalation

The bromine atom is the most likely site for metal-halogen exchange, a common method for generating aryllithium or Grignard reagents. This reaction is typically performed at low temperatures using an organolithium reagent like n-butyllithium.[7] The resulting organometallic intermediate is a powerful nucleophile that can be reacted with a wide range of electrophiles to introduce new functional groups at the C5 position.

Directed ortho-metalation is another possibility, where a directing group guides the deprotonation of an adjacent C-H bond. While the isopropoxy group is a potential directing group, the acidity of the aromatic protons is also influenced by the fluorine atoms.[8][9] The proton at C6, situated between two fluorine atoms (one directly and one through space), is likely the most acidic and could be a site for deprotonation with a strong base. However, metal-halogen exchange at the C-Br bond is generally faster than deprotonation of an aromatic C-H bond.[10]

The following workflow illustrates the potential pathways for metal-mediated functionalization:

Caption: Potential metal-mediated functionalization pathways.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.[3][11] These reactions are foundational in modern drug discovery and allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities in these transformations.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02 eq), and the base (2.0 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12] Room temperature storage is generally acceptable.[12]

-

Chemical Stability: The compound is chemically stable under standard ambient conditions. However, prolonged exposure to light, air, or moisture should be avoided to prevent potential degradation.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Safety and Handling

As with any chemical reagent, appropriate safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

First Aid Measures:

-

Inhalation: May cause respiratory irritation. Move to fresh air.

-

Skin Contact: May cause skin irritation. Wash with soap and water.

-

Eye Contact: May cause eye irritation. Rinse cautiously with water for several minutes.

-

Ingestion: May be harmful if swallowed. Seek medical attention.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is characterized by a rich interplay of electronic and steric effects, offering multiple avenues for selective functionalization. A thorough understanding of its reactivity profile, coupled with adherence to proper handling and storage protocols, will enable researchers to fully exploit its potential in the synthesis of complex and biologically active molecules.

References

- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.). Google Vertex AI Search.

- Ryan, S. J., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.

- Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromati. (n.d.). Benchchem.

- This compound | 1309933-98-9 | C9H9BrF2O | Appchem. (n.d.). Appchem.

- 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. (n.d.). CymitQuimica.

- Schlosser, M. (2006). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA.

- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2024). Organic Letters - ACS Publications.

- Electrophilic aromatic directing groups. (n.d.). Wikipedia.

- 5-Bromo-1,3-difluoro-2-(propan-2-yl)benZene. (n.d.). PubChem - NIH.

- 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, 5G - B5057-5G. (n.d.). Lab Pro Inc.

- Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central.

- 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene. (n.d.). MySkinRecipes.

- Schlosser, M., et al. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.

- 5-Bromo-1,3-difluoro-2-isopropoxybenzene. (n.d.). MySkinRecipes.

- CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. (n.d.). Google Patents.

- SPECIALITY BROMO FLURO DERIVATIVES. (n.d.). Faluck International PVT LTD.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- How does 1-bromo-2-fluorobenzene react with lithium amalgam? [closed]. (2019). Chemistry Stack Exchange.

- Synthesis and Application of 2,3-Difluorobromobenzene. (2022). ChemicalBook.

- This compound - CAS:1309933-98-9. (n.d.). Sunway Pharm Ltd.

- WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (n.d.). Google Patents.

- Directed (ortho) Metallation. (n.d.).

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH.

- process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (n.d.). WIPO Patentscope.

- 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. (n.d.). Oakwood Chemical.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487. (n.d.). PubChem.

- Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine | Request PDF. (2025). ResearchGate.

- 5-bromo-2,2-difluoro-1,3-benzodioxole AldrichCPR. (n.d.). Sigma-Aldrich.

- 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298. (n.d.). PubChem.

- 156243-64-0|5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene. (n.d.). BLDpharm.

- 5-Bromo-1,3-dichloro-2-fluorobenzene | C6H2BrCl2F | CID 22926230. (n.d.). PubChem.

- Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene. (n.d.). Benchchem.

- Application Notes and Protocols for Suzuki Coupling Reactions with (3-Bromo-2-methylpropyl)benzene. (n.d.). Benchchem.

- 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene. (n.d.). cas号查询.

Sources

- 1. appchemical.com [appchemical.com]

- 2. 5-Bromo-1,3-difluoro-2-isopropoxybenzene [myskinrecipes.com]

- 3. 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene [myskinrecipes.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chimia.ch [chimia.ch]

- 9. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - CAS:1309933-98-9 - Sunway Pharm Ltd [3wpharm.com]

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene for Advanced Research

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and reactivity patterns enable the construction of complex molecular architectures with tailored functions. Among these, this compound has emerged as a valuable intermediate. The strategic placement of two fluorine atoms, a bromine atom, and an isopropoxy group on a benzene ring offers a versatile platform for synthetic diversification. The fluorine substituents can enhance metabolic stability and binding affinity of derivative compounds, the bromine atom provides a reactive handle for cross-coupling reactions, and the isopropoxy group modulates solubility and steric properties.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, present a validated synthetic workflow, detail methods for structural elucidation, discuss its strategic applications in drug discovery, and outline critical safety and handling protocols.

Part 1: Core Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of a chemical building block is paramount to its effective utilization. The arrangement of substituents on the aromatic ring of this compound dictates its reactivity, solubility, and spectral characteristics.

Key Identifiers and Properties

The essential quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrF₂O | [1][2] |

| Molecular Weight | 251.07 g/mol | [2] |

| CAS Number | 1309933-98-9 | [1][2] |

| Canonical SMILES | CC(C)OC1=C(F)C=C(Br)C=C1F | [1] |

| Typical Purity | ≥97% | [2][3] |

| Storage Conditions | Store sealed in a dry place at room temperature. | [2] |

Structural Insights for the Synthetic Chemist

The molecule's structure is a confluence of functionalities that offer distinct advantages in synthetic design:

-

Bromine Atom: Positioned at C5, it is the primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of carbon-based substituents, forming C-C, C-N, or C-O bonds, a cornerstone of modern drug discovery.[4]

-

Difluoro Substitution: The fluorine atoms at C1 and C3 exert a strong electron-withdrawing inductive effect. This influences the acidity of the aromatic protons and can significantly impact the metabolic stability of derivative molecules by blocking sites susceptible to oxidative metabolism.

-

Isopropoxy Group: The bulky isopropoxy ether at C2 sterically shields the adjacent fluorine atom and can influence the conformational preferences of the molecule. It also enhances lipophilicity and solubility in organic solvents, which is beneficial for reaction setup and purification.[3]

Part 2: Synthesis and Purification Workflow

While multiple synthetic routes can be envisioned, a common and reliable approach involves the Williamson ether synthesis starting from a suitable bromodifluorophenol precursor. This method is widely used in industrial and academic settings for its robustness and high yields.

Proposed Synthetic Pathway

The logical pathway begins with the bromination of 1,3-difluorobenzene, followed by regioselective hydroxylation and subsequent etherification.

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

Objective: To synthesize this compound from 4-Bromo-2,6-difluorophenol.

Materials:

-

4-Bromo-2,6-difluorophenol (1.0 eq)

-

2-Bromopropane (1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Bromo-2,6-difluorophenol (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a slurry.

-

Alkylation: Add 2-bromopropane (1.5 eq) dropwise to the stirring slurry at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every hour. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting phenol.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Part 3: Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides unambiguous structural confirmation.

Analytical Workflow

A standardized quality control process ensures that each batch meets the required specifications for downstream applications.

Caption: Standard quality control workflow for product validation.

Expected Spectroscopic Data

Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated.[5]

| Technique | Expected Observations |

| ¹H NMR | - A multiplet (septet) for the CH proton of the isopropoxy group. - A doublet for the two methyl groups of the isopropoxy group. - Two distinct multiplets in the aromatic region for the two aromatic protons, showing coupling to each other and to the fluorine atoms. |

| ¹³C NMR | - Signals corresponding to the 9 carbon atoms. - Aromatic carbons will show splitting due to C-F coupling. - The carbon bearing the bromine atom will appear at a characteristic chemical shift. - Two signals for the isopropoxy group carbons. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as multiplets due to coupling with aromatic protons. |

| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak with approximately equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

Part 4: Strategic Applications in Research and Drug Development

This compound is not an end product but a versatile starting point for creating high-value molecules.

Role as a Synthetic Building Block

The primary application lies in its use as a scaffold in organic synthesis.[3][4] The bromine atom is a key functional group for introducing molecular complexity. For example, in a Suzuki coupling reaction, the bromine can be replaced with a boronic acid-derived group, forming a new carbon-carbon bond. This is a foundational reaction in the synthesis of many commercial drugs.

Pharmacophore-Driven Design

In drug design, a pharmacophore is the essential three-dimensional arrangement of features that enables a molecule to interact with a specific biological target. This building block can be used to construct molecules that fit a desired pharmacophore model.[6] The difluorophenyl group is a common motif in kinase inhibitors and other targeted therapies, where it can form crucial hydrogen bonds or favorable dipole interactions within a protein's active site.

Enabling "Beyond Rule of 5" (bRo5) Chemistry

Modern drug discovery increasingly explores molecules that lie "beyond Lipinski's rule of 5" (bRo5), such as PROTACs and other complex natural products.[7] These larger molecules often have poor solubility and permeability. Scaffolds like this compound can be incorporated to fine-tune physicochemical properties, helping to overcome the formulation and delivery challenges associated with bRo5 compounds.[7]

Part 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with halogenated organic compounds. The following guidance is based on safety data sheets for structurally related chemicals.[8][9][10][11]

Hazard Identification

While a specific SDS for this exact compound may not be universally available, analogous compounds are classified with the following hazards:

| Hazard Type | GHS Classification (Anticipated) | Precautionary Measures |

| Health | - Skin Irritation - Serious Eye Irritation - May cause respiratory irritation | Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area.[9][11] |

| Physical | - Combustible Liquid (possible) | Keep away from heat, sparks, and open flames. Use non-sparking tools.[8] |

| Environmental | - Potentially toxic to aquatic life | Avoid release to the environment. |

Safe Handling Protocol for Laboratory Use

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.[8]

-

Lab Coat: A standard laboratory coat is required.

-

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not pour down the drain.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][8]

References

-

This compound | 1309933-98-9 | C9H9BrF2O | Appchem. (URL: [Link])

-

5-Bromo-1,3-difluoro-2-(propan-2-yl)benZene - PubChem. National Institutes of Health. (URL: [Link])

- CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

-

OPEN INNOVATION PLATFORM - Beyond the Rule of Five. opnMe.com. (URL: [Link])

-

5-Bromo-1,2,3-trifluorobenzene - Magritek. (URL: [Link])

- WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google P

-

5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene - MySkinRecipes. (URL: [Link])

-

5-Bromo-1,3-difluoro-2-isopropoxybenzene - MySkinRecipes. (URL: [Link])

-

Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - NIH. (URL: [Link])

Sources

- 1. appchemical.com [appchemical.com]

- 2. This compound - CAS:1309933-98-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. 5-Bromo-1,3-difluoro-2-isopropoxybenzene [myskinrecipes.com]

- 4. 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene [myskinrecipes.com]

- 5. magritek.com [magritek.com]

- 6. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OPEN INNOVATION PLATFORM - Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com [drug-dev.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into a detailed prediction of the ¹H NMR spectrum, including chemical shifts (δ), coupling constants (J), and signal multiplicities, grounded in established NMR principles and data from analogous structures. Furthermore, this guide outlines a robust experimental protocol for acquiring a high-quality spectrum and discusses the influence of the compound's unique substitution pattern on its spectral features.

Introduction: The Structural Significance of this compound

This compound, with CAS Number 1309933-98-9[1][2], is a polysubstituted aromatic compound featuring a unique combination of electron-withdrawing and electron-donating groups. The interplay of the bromine and fluorine atoms with the electron-donating isopropoxy group creates a distinct electronic environment around the benzene ring, making ¹H NMR spectroscopy a powerful tool for its structural verification. Understanding the intricacies of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and predicting its reactivity in subsequent chemical transformations.

This guide will first predict the ¹H NMR spectrum by dissecting the molecule into its constituent proton environments: the aromatic protons and the protons of the isopropoxy group. We will then present a detailed experimental methodology for acquiring the spectrum, followed by an in-depth interpretation of the predicted spectral data.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound contains two distinct sets of protons: the aromatic protons on the benzene ring and the protons of the isopropoxy substituent.

Molecular Structure:

Caption: Chemical structure of this compound.

The Isopropoxy Protons

The isopropoxy group gives rise to two distinct proton signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).

-

Methine Proton (-CH): This proton is coupled to the six equivalent protons of the two methyl groups. According to the n+1 rule, its signal will be split into a septet (6+1 = 7). The chemical shift is influenced by the adjacent oxygen atom, which is electron-withdrawing and thus deshields the proton. A typical chemical shift for a methine proton in an isopropoxy group attached to an aromatic ring is in the range of δ 4.5 - 5.0 ppm .

-

Methyl Protons (2 x -CH₃): The six protons of the two methyl groups are chemically equivalent and are coupled to the single methine proton. This results in a doublet (1+1 = 2) in the spectrum. These protons are further from the electronegative oxygen atom and the aromatic ring, so they will appear more upfield. A typical chemical shift for these protons is around δ 1.3 - 1.5 ppm . The integration of this signal will be 6H.

The Aromatic Protons

The benzene ring has two chemically non-equivalent protons, H-4 and H-6. Their chemical shifts are influenced by the electronic effects of the four substituents: two fluorine atoms, one bromine atom, and one isopropoxy group.

-

Substituent Effects:

-

Isopropoxy Group (-OCH(CH₃)₂): This is a strong electron-donating group through resonance, which tends to shield the ortho and para positions, shifting their proton signals upfield (to lower ppm values).

-

Fluorine Atoms (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which deshields nearby protons. However, it also has a moderate electron-donating resonance effect (+R). The overall effect on proton chemical shifts can be complex.

-

Bromine Atom (-Br): Bromine is also electronegative and exhibits a -I effect, but it is less pronounced than that of fluorine. It also has a weak +R effect.

-

-

Predicted Chemical Shifts and Multiplicities:

-

H-4 and H-6 Protons: These two protons are chemically equivalent due to the symmetry of the substitution pattern concerning the C2-C5 axis. They are located meta to the isopropoxy group and ortho to the bromine atom. They are also coupled to the two fluorine atoms at positions 1 and 3. The coupling to the fluorine atoms will be the most significant factor determining the multiplicity of the signal. Each proton will be coupled to the two fluorine atoms. The coupling constant for a proton to a fluorine atom three bonds away (³JHF) is typically in the range of 5-10 Hz, while the coupling to a fluorine atom five bonds away (⁵JHF) is smaller, around 0-3 Hz. Therefore, the signal for H-4 and H-6 is expected to be a triplet of triplets or a more complex multiplet due to these couplings. The chemical shift will be influenced by the deshielding effect of the adjacent fluorine atoms and the bromine atom. A reasonable estimate for the chemical shift of these protons is in the range of δ 7.0 - 7.3 ppm .

-

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH (isopropoxy) | 4.5 - 5.0 | Septet | ~6.0 | 1H |

| -CH₃ (isopropoxy) | 1.3 - 1.5 | Doublet | ~6.0 | 6H |

| H-4, H-6 (aromatic) | 7.0 - 7.3 | Multiplet (triplet of triplets) | ³JHH, ³JHF, ⁵JHF | 2H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

3.1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent as it is a common solvent for organic molecules and its residual proton signal at δ 7.26 ppm does not significantly overlap with the expected aromatic signals of the analyte.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to δ 0.00 ppm.

3.2. NMR Spectrometer and Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, especially for resolving the complex multiplets in the aromatic region.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons.

-

Acquisition Time (aq): 3-4 seconds for good digital resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is sufficient to cover the expected chemical shift range.

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at δ 0.00 ppm.

In-Depth Interpretation and Causality

The predicted ¹H NMR spectrum provides a wealth of structural information. The presence of a septet and a doublet in a 1:6 integration ratio is a clear indicator of an isopropoxy group. The chemical shifts of these signals are consistent with the presence of an adjacent oxygen atom.

The aromatic region is particularly informative. The observation of a single multiplet with an integration of 2H confirms the symmetrical substitution pattern of the benzene ring. The complex multiplicity of this signal is a direct consequence of the couplings to the two fluorine atoms. The magnitude of the H-F coupling constants can provide further insights into the geometry of the molecule. For instance, the ³JHF coupling is known to be dependent on the dihedral angle between the C-H and C-F bonds.

Workflow for Spectral Analysis:

Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals for the isopropoxy group and a complex multiplet in the aromatic region. A thorough analysis of the chemical shifts, coupling constants, and integration values allows for an unambiguous confirmation of the molecule's structure. The provided experimental protocol serves as a robust guideline for obtaining a high-quality spectrum, which is essential for accurate structural elucidation and purity assessment in a research and development setting. This in-depth understanding of the spectral features is crucial for scientists working with this and structurally related compounds.

References

-

Applichem. This compound. [Link]

-

PubChem. 5-Bromo-1,3-difluoro-2-(propan-2-yl)benzene. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2007).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Sources

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Introduction

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2][3] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] This guide focuses on a particularly valuable, yet challenging, substrate: 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene .